N-(4-chlorophenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex aromatic compound featuring a tricyclic core system with fused heterocyclic rings (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]) and multiple substituents, including a 4-chlorophenyl group, a 3,4-dimethylphenyl moiety, and a sulfanyl acetamide side chain. Such compounds are of significant interest in drug discovery due to their capacity for diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-15-7-12-19(13-16(15)2)30-25(32)24-23(20-5-3-4-6-21(20)33-24)29-26(30)34-14-22(31)28-18-10-8-17(27)9-11-18/h3-13H,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSELVARYDCRWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs share core tricyclic systems but differ in substituents, heteroatom composition, and functional groups. Below is a detailed comparison with N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8) :
| Property | Target Compound | CAS 895102-18-8 |
|---|---|---|
| Core Structure | 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one | 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-8,8-dione |
| Heteroatoms | Oxygen (oxa), two nitrogens (diaza) | Sulfur (thia), three nitrogens (triaza) |
| Key Substituents | 3,4-Dimethylphenyl, 4-chlorophenyl | 9-Methyl, 4-chlorophenyl |
| Functional Groups | Sulfanyl acetamide, ketone (6-oxo) | Sulfanyl acetamide, dioxo (8,8-dione) |
| Molecular Complexity | High (tricyclic, pentaene system) | Higher (tetradeca-hexaene system with additional nitrogen and sulfur) |
Key Differences and Implications
- Heteroatom Composition: The replacement of oxygen (oxa) with sulfur (thia) in CAS 895102-18-8 increases lipophilicity and may alter metabolic stability.
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may improve binding to hydrophobic pockets in proteins. In contrast, the 9-methyl group in CAS 895102-18-8 offers less steric hindrance but may influence ring conformation .
- Functional Groups : The dioxo (8,8-dione) groups in CAS 895102-18-8 increase polarity, likely improving aqueous solubility compared to the ketone (6-oxo) in the target compound. This could impact bioavailability and pharmacokinetics .
Physicochemical and Pharmacological Considerations
- CAS 895102-18-8’s dioxo groups may partially counteract this .
- Aromatic Stability : The tricyclic conjugated systems in both compounds confer aromatic stability, reducing susceptibility to electrophilic attacks and oxidative degradation .
- Bioactivity : The sulfanyl acetamide moiety is a common pharmacophore in enzyme inhibitors (e.g., kinase inhibitors). The target compound’s 3,4-dimethylphenyl group may enhance binding to hydrophobic active sites, while CAS 895102-18-8’s triaza-thia system could target metalloenzymes .
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